5,5-Dichloropenta-2,4-dienoic acid
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Overview
Description
5,5-Dichloropenta-2,4-dienoic acid: is an organic compound with the molecular formula C₅H₄Cl₂O₂ It is characterized by the presence of two chlorine atoms attached to the fifth carbon of a penta-2,4-dienoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5-Dichloropenta-2,4-dienoic acid typically involves the chlorination of penta-2,4-dienoic acid. The reaction is carried out under controlled conditions to ensure selective chlorination at the fifth carbon position. Common reagents used in this process include chlorine gas or other chlorinating agents. The reaction is usually performed in an inert solvent such as dichloromethane, and the temperature is maintained at a low level to prevent over-chlorination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, including temperature, pressure, and reagent flow rates. This ensures the efficient and scalable production of the compound.
Chemical Reactions Analysis
Types of Reactions: 5,5-Dichloropenta-2,4-dienoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of less chlorinated alkenes or alkanes.
Substitution: Formation of substituted penta-2,4-dienoic acids with various functional groups.
Scientific Research Applications
Chemistry: 5,5-Dichloropenta-2,4-dienoic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical transformations.
Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.
Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore. Its derivatives may exhibit therapeutic properties and are evaluated for drug development.
Industry: The compound is used in the production of specialty chemicals and materials. Its reactivity makes it valuable in the synthesis of polymers, resins, and other industrial products.
Mechanism of Action
The mechanism of action of 5,5-Dichloropenta-2,4-dienoic acid involves its interaction with molecular targets such as enzymes or receptors. The compound may act as an inhibitor or activator of specific biochemical pathways. Its effects are mediated through the formation of covalent or non-covalent bonds with target molecules, leading to changes in their activity or function.
Comparison with Similar Compounds
5,5-Dibromopenta-2,4-dienoic acid: Similar structure with bromine atoms instead of chlorine.
5,5-Difluoropenta-2,4-dienoic acid: Similar structure with fluorine atoms instead of chlorine.
5,5-Diiodopenta-2,4-dienoic acid: Similar structure with iodine atoms instead of chlorine.
Uniqueness: 5,5-Dichloropenta-2,4-dienoic acid is unique due to the specific reactivity of chlorine atoms. Chlorine atoms provide distinct electronic and steric effects, influencing the compound’s chemical behavior and interactions. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
(2E)-5,5-dichloropenta-2,4-dienoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4Cl2O2/c6-4(7)2-1-3-5(8)9/h1-3H,(H,8,9)/b3-1+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBDIUDVEVWAORP-HNQUOIGGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)O)C=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C/C(=O)O)\C=C(Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4Cl2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.99 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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